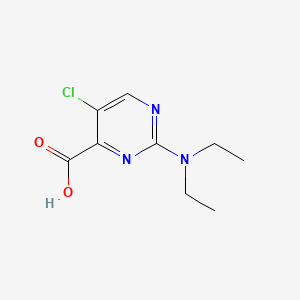

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid

Description

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 5, a diethylamino group at position 2, and a carboxylic acid moiety at position 4 (molecular formula: C₉H₁₃ClN₃O₂) . Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKLOSGIRBPOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with diethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy groups are replaced by the diethylamino group. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at position 5 can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification and Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Esterification and Amidation: Formation of esters and amides.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation. For instance, it has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are critical in inflammatory responses .

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In particular, studies have reported that derivatives of this compound can significantly inhibit specific kinases involved in tumor growth, such as VEGFR-2 and CDK1 .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, showing effectiveness with minimal inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

The unique structure of this compound allows it to interact with various biological targets through multiple mechanisms:

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways crucial for cell growth and survival. This modulation can be beneficial in developing treatments for conditions where receptor signaling is dysregulated.

- Anti-inflammatory Effects : By suppressing key enzymes involved in inflammation, the compound may provide therapeutic benefits in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of VEGFR-2 and CDK1 kinases, with IC50 values ranging from 10 to 30 µM, indicating potent activity against tumor cells.

- Antimicrobial Evaluation : In experiments evaluating the antibacterial properties of the compound against various strains, it was found to significantly reduce bacterial growth with MIC values between 50 to 100 µg/mL.

- Enzyme Inhibition Research : Further investigations into the enzyme inhibition potential revealed that this compound could effectively inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, highlighting its anti-inflammatory capabilities .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The chloro group may contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Pyrimidine-4-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : Carboxylic acid groups confer water solubility, but lipophilic substituents (e.g., isopropyl, cyclopropyl) reduce it.

- Electronic Effects : Sulfonyl and sulfanyl groups at C2 alter electron density, influencing reactivity. For example, methylsulfonyl (PK11000) is a stronger electron-withdrawing group than methylthio, enhancing electrophilicity .

Research Findings and Implications

- Structural Versatility: Substituent variations at C2 enable tuning of reactivity and target specificity. For instance, diethylamino groups may improve blood-brain barrier penetration compared to polar sulfonyl groups.

- Synthetic Utility : Methylthio and cyclopropyl analogs are widely used as intermediates, underscoring their importance in drug discovery pipelines .

Biological Activity

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrimidine family, characterized by the presence of a chloro group and a diethylamino substituent. Its structural formula can be represented as follows:

This structure is crucial for its biological activity, as modifications can significantly alter its pharmacological properties.

Biological Activity

1. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in lipid metabolism. For instance, it has shown potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Elevated levels of NAEs are linked to metabolic disorders and neurodegenerative diseases, making NAPE-PLD an attractive target for therapeutic intervention .

2. Anticancer Properties

Research indicates that derivatives of pyrimidine-4-carboxylic acid, including this compound, possess anticancer activity. The compound has been shown to inhibit histone demethylases like KDM5A, which are implicated in cancer metastasis. By modulating gene expression related to tumor growth and spread, this compound may serve as a potential therapeutic agent against various cancers such as lung and breast cancer .

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the pyrimidine ring can enhance potency and selectivity against specific targets. For example:

| Modification | Effect on Activity |

|---|---|

| Replacement of diethylamino | Increased potency against NAPE-PLD |

| Addition of electron-withdrawing groups | Enhanced antimicrobial activity |

These findings underscore the importance of chemical modifications in developing more effective derivatives.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- NAPE-PLD Inhibition Study : A study demonstrated that this compound reduced NAE levels in murine models, suggesting its potential in treating conditions associated with dysregulated lipid metabolism .

- Anticancer Activity Assessment : In vitro assays indicated that the compound effectively inhibited cancer cell proliferation, particularly in lung cancer cell lines, supporting its role as a potential anticancer agent .

- Antimicrobial Efficacy : Research on various derivatives showed promising results against bacterial infections, with MIC values indicating effectiveness comparable to established antibiotics .

Q & A

Basic Question: What are the recommended synthetic routes for 5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via cyclization of substituted hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (120°C), followed by functional group modifications. Key intermediates, such as hydrazide derivatives, are typically characterized using IR spectroscopy (to confirm carbonyl and amine groups) and ¹H/¹³C NMR (to verify substituent positions and diethylamino group integration). For example, analogous pyrimidine derivatives were synthesized via condensation of chlorinated benzaldehyde with aminopyridine precursors, followed by cyclization .

Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is essential for assessing purity. Structural confirmation requires tandem techniques:

- Mass spectrometry (MS) for molecular weight verification.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve diethylamino protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂) and pyrimidine ring carbons (δ ~155–165 ppm for C=O and C-Cl) .

Advanced Question: How can researchers optimize reaction yields for chlorinated pyrimidine derivatives like this compound?

Methodological Answer:

Statistical design of experiments (DoE) is critical. For example, a Plackett-Burman design can screen variables (temperature, catalyst loading, solvent polarity) to identify significant factors. Central composite design (CCD) then optimizes these parameters. In analogous syntheses, POCl₃-mediated cyclizations achieved higher yields (~70–80%) under anhydrous toluene with catalytic Cu(I) . Computational reaction path searches (e.g., via quantum chemical calculations) can also predict optimal conditions .

Advanced Question: How can contradictory bioactivity data for structurally similar compounds be resolved?

Methodological Answer:

Contradictions often arise from assay variability (e.g., IC₅₀ differences in antiglycation vs. antioxidant assays). To address this:

- Use orthogonal assays (e.g., β-glucuronidase inhibition alongside DPPH radical scavenging) to confirm activity trends.

- Perform molecular docking to compare binding affinities across protein targets (e.g., aldose reductase for antiglycation vs. LOX for antioxidant pathways).

- Validate with SAR studies to isolate the impact of substituents (e.g., diethylamino vs. methoxy groups) .

Advanced Question: What computational tools are recommended for predicting regioselectivity in pyrimidine functionalization?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns. For example, the C-5 chloro group in pyrimidine derivatives directs nucleophilic attack to C-4 due to electron-withdrawing effects. Transition state analysis (IRC calculations) further clarifies kinetic vs. thermodynamic control in reactions with competing sites .

Advanced Question: How can researchers design stable formulations for in vivo studies of this acid?

Methodological Answer:

Stability challenges (e.g., hydrolysis of the carboxylic acid group) require:

- pH buffering (pH 6.8–7.4) to minimize degradation.

- Lyophilization with cryoprotectants (trehalose or mannitol) for long-term storage.

- HPLC-MS stability assays under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., decarboxylated derivatives) .

Advanced Question: What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.

- Prodrug derivatization : Convert the carboxylic acid to methyl esters or amides for enhanced membrane permeability, followed by enzymatic cleavage in vivo.

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Basic Question: What safety protocols are essential when handling phosphoryl chloride (POCl₃) in its synthesis?

Methodological Answer:

- Conduct reactions in a fume hood with inert gas (N₂/Ar) purging to avoid POCl₃ hydrolysis (toxic HCl/POx fumes).

- Use quench solutions (ice-cold sodium bicarbonate) to neutralize excess reagent.

- Monitor for exothermic runaway reactions via temperature-controlled jacketed reactors .

Advanced Question: How can enantiomeric impurities in diethylamino-substituted pyrimidines be detected?

Methodological Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (ethanol/heptane).

- Circular dichroism (CD) spectroscopy to confirm enantiopurity (Δε ~±2–5 at λ = 220–250 nm).

- Mosher’s ester derivatization followed by ¹H NMR to assign absolute configuration .

Advanced Question: What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Methodological Answer:

The diethylamino group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), while the chloro-pyrimidine core mimics adenine. Molecular dynamics simulations (e.g., GROMACS) reveal stable hydrogen bonding with backbone residues (e.g., Met793). Kinase selectivity profiling (e.g., against CDK2 or VEGFR2) can identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.